1-(phenoxyacetyl)-4-(propylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves several steps including acetylation, nucleophilic substitution reactions, and the use of sulfonyl chlorides. These methods provide a framework for the synthesis of 1-(phenoxyacetyl)-4-(propylsulfonyl)piperazine by implying modifications to incorporate specific substituents at desired positions on the piperazine ring (Wang Xiao-shan, 2011); (M. Abbasi et al., 2020).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related compounds, revealing characteristics such as conformation and bond angles. For instance, derivatives of piperazine have been shown to crystallize in specific space groups, with detailed analysis of their molecular geometry and conformation available (S. Naveen et al., 2007); (C. S. A. Kumar et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, including nucleophilic substitution and reactions with sulfonyl chlorides, leading to a range of compounds with distinct chemical properties. The reactivity and functional group transformations provide valuable insights into the chemical behavior of this compound (H. S. Patel et al., 2004).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, crystallinity, and melting points, are crucial for their application and handling. Studies on similar compounds have detailed these aspects, providing a basis for understanding the physical behavior of this compound (S. Y. Prabawati, 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for the practical use of piperazine derivatives. Research on related compounds provides insights into these aspects, aiding in the comprehensive understanding of this compound's chemical properties (Jun-Li Xiao et al., 2022).
properties
IUPAC Name |
2-phenoxy-1-(4-propylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-12-22(19,20)17-10-8-16(9-11-17)15(18)13-21-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVZQDCKBWVGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.